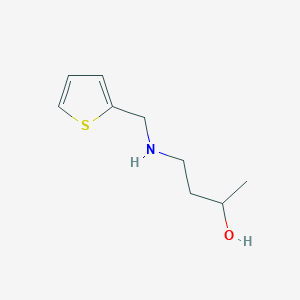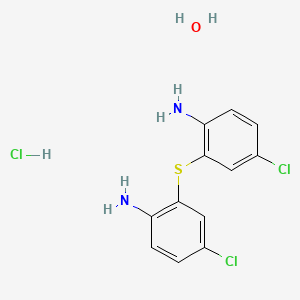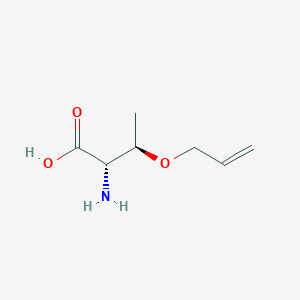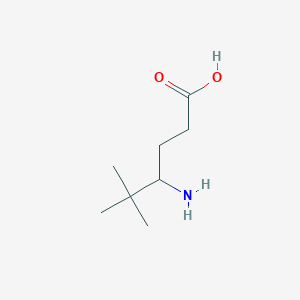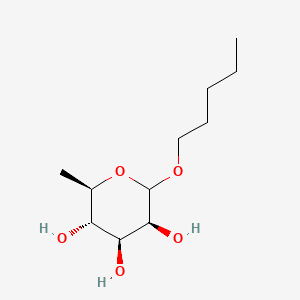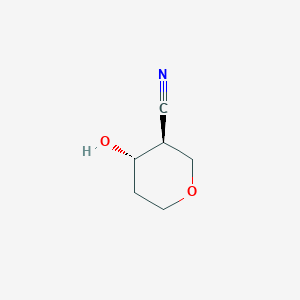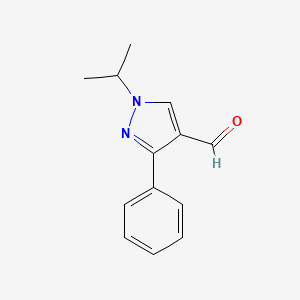
1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by an isopropyl group at position 1, a phenyl group at position 3, and a formyl group at position 4. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde can be achieved through several routes. One common method involves the Vilsmeier-Haack reaction, where a formyl group is introduced into the pyrazole ring. This reaction typically uses reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) under controlled conditions . Another method involves the one-pot synthesis using orthophosphoric acid as a catalyst, which is cost-effective and yields high purity products .
Chemical Reactions Analysis
1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Scientific Research Applications
1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their activity. This interaction can modulate various biochemical pathways, making the compound useful in drug development .
Comparison with Similar Compounds
1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds such as:
3-Phenyl-1H-pyrazole-4-carbaldehyde: Lacks the isopropyl group, which may affect its reactivity and biological activity.
1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde: Contains additional methyl groups, which can influence its chemical properties and applications.
1- (4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde: The presence of a fluorine atom can significantly alter its electronic properties and reactivity.
Properties
Molecular Formula |
C13H14N2O |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
3-phenyl-1-propan-2-ylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C13H14N2O/c1-10(2)15-8-12(9-16)13(14-15)11-6-4-3-5-7-11/h3-10H,1-2H3 |
InChI Key |
SAJPGULNDDWHTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C(=N1)C2=CC=CC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


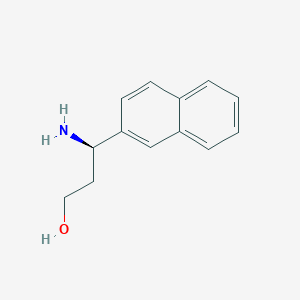
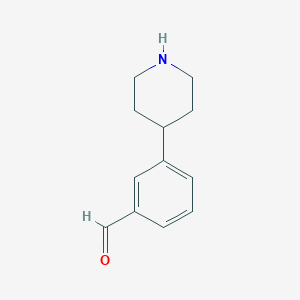
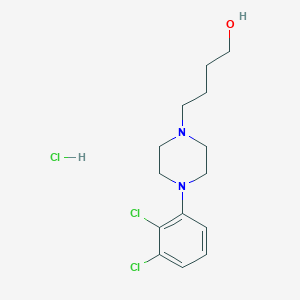
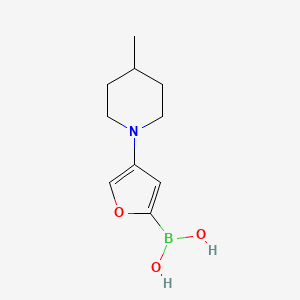
![tert-Butyl (1R,3S,5R)-3-(2-methoxy-2-oxoethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13331807.png)
![[(2-Iodocyclopentyl)oxy]cycloheptane](/img/structure/B13331810.png)

![8-Bromo-3,5-dichloroimidazo[1,2-c]pyrimidine](/img/structure/B13331825.png)
